1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine
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Overview
Description
1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine is a heterocyclic compound that belongs to the class of triazolopyridazines These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry
Preparation Methods
The synthesis of 1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the intermediate hydrazone, which then undergoes cyclization with hydrazine hydrate to yield the triazolopyridazine core.
Chemical Reactions Analysis
1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent due to its diverse pharmacological activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit tubulin polymerization, which is crucial for its antitumor activity .
Comparison with Similar Compounds
1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds also contain the triazole ring and exhibit diverse pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another class of triazole-containing compounds with significant biological activities.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Known for their potential as synthetic intermediates and pharmaceuticals.
Properties
Molecular Formula |
C14H15N5O |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
1-[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethanamine |
InChI |
InChI=1S/C14H15N5O/c1-9(15)14-17-16-13-8-7-12(18-19(13)14)10-3-5-11(20-2)6-4-10/h3-9H,15H2,1-2H3 |
InChI Key |
BPHBIHBUIOQBIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)OC)N |
Origin of Product |
United States |
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